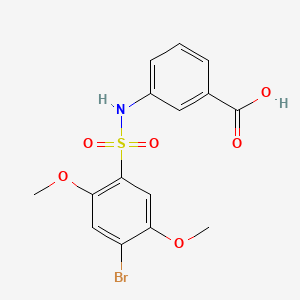
3-(4-Bromo-2,5-dimethoxybenzenesulfonamido)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Bromo-2,5-dimethoxybenzenesulfonamido)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a bromo group, two methoxy groups, and a sulfonamido group attached to a benzoic acid core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2,5-dimethoxybenzenesulfonamido)benzoic acid typically involves multiple steps. One common route starts with the bromination of 2,5-dimethoxybenzenesulfonamide, followed by coupling with a benzoic acid derivative. The reaction conditions often involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The coupling reaction may be facilitated by a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boronic acid derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
3-(4-Bromo-2,5-dimethoxybenzenesulfonamido)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromo group or other functional groups.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acid derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
Organic Synthesis
3-(4-Bromo-2,5-dimethoxybenzenesulfonamido)benzoic acid serves as an essential building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations that are useful in creating derivatives with specific properties.
Medicinal Chemistry
Research indicates potential pharmacological properties for this compound:
- Anti-inflammatory Activity : Investigations into its ability to modulate inflammatory pathways have shown promise in treating conditions like arthritis.
- Anticancer Properties : Studies suggest that it may inhibit cancer cell proliferation by interacting with specific molecular targets involved in cell cycle regulation.
Material Science
The compound is explored for developing new materials with unique electronic or optical properties. Its structural characteristics contribute to the design of advanced materials used in electronics and photonics.
Biological Studies
In biochemical assays, this compound is utilized to study enzyme interactions and protein binding dynamics. The sulfonamido group facilitates hydrogen bonding with biological macromolecules, enhancing its utility in biological research.
Case Studies
- Anti-inflammatory Research : A study demonstrated that derivatives of this compound significantly reduced inflammatory markers in vitro, suggesting potential therapeutic applications for chronic inflammatory diseases.
- Cancer Cell Proliferation Inhibition : Research indicated that treatment with this compound led to decreased viability of specific cancer cell lines through apoptosis induction mechanisms.
- Material Development : Experiments involving the incorporation of this compound into polymer matrices showed enhanced electrical conductivity and thermal stability compared to traditional materials.
作用机制
The mechanism of action of 3-(4-Bromo-2,5-dimethoxybenzenesulfonamido)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonamido group can form hydrogen bonds with biological macromolecules, while the bromo and methoxy groups can influence the compound’s lipophilicity and binding affinity.
相似化合物的比较
Similar Compounds
- 4-Bromo-2,5-dimethoxybenzoic acid
- 4-Bromo-2,5-dimethoxyphenethylamine
- 3,4-Bis(dibromomethyl)benzoic acid
Uniqueness
3-(4-Bromo-2,5-dimethoxybenzenesulfonamido)benzoic acid is unique due to the presence of both a sulfonamido group and a benzoic acid moiety, which can impart distinct chemical and biological properties
属性
IUPAC Name |
3-[(4-bromo-2,5-dimethoxyphenyl)sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO6S/c1-22-12-8-14(13(23-2)7-11(12)16)24(20,21)17-10-5-3-4-9(6-10)15(18)19/h3-8,17H,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZPLANFFWNDFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Br)OC)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













